(2-[(Z)-二十二碳-13-烯酰氧基]-3-[(Z)-十八碳-9-烯酰氧基]丙基)(Z)-二十二碳-13-烯酸酯
描述
This compound is a complex organic molecule, likely a type of lipid or fat due to the presence of long carbon chains and ester groups. It contains three ester groups, which are common in fats and oils .
Molecular Structure Analysis
The molecule contains long carbon chains, which are characteristic of lipids. These chains are likely to be flexible, allowing the molecule to exist in a variety of conformations. The presence of the ester groups will also affect the molecule’s properties, as they are polar and can participate in hydrogen bonding .Chemical Reactions Analysis
As a lipid-like molecule, this compound would likely undergo reactions typical of lipids, such as hydrolysis under acidic or basic conditions. The double bonds in the carbon chains could potentially be involved in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a lipid-like molecule, it is likely to be hydrophobic and insoluble in water. The presence of the double bonds could affect its reactivity and possibly its state at room temperature .科学研究应用
选择性氧化研究
已经研究了低聚乙二醇醚衍生物的选择性氧化,研究揭示了意外的产物形成。这些发现对于理解脂肪酸酯在合成化学中的反应性和潜在修饰非常重要 (Singh & Mahajan, 2006)。
相平衡研究
甘油酯在二氧化碳(CO2)和六氟化硫(SF6)等超临界流体中的相平衡研究,提供了对这些化合物在不同条件下的溶解度和行为的见解,这对萃取工艺和材料科学中的应用至关重要 (Perko, Knez, & Škerget, 2012)。
合成和抗菌活性
脂肪酸衍生物的合成及其随后的抗菌活性评估展示了这些化合物在开发新型抗菌剂中的潜力。研究证明了各种衍生物的合成及其对细菌和真菌菌株的作用,突出了化学结构在生物活性中的重要性 (Chehrouri 等人,2020 年)。
液晶相的探索
将二茂铁衍生物掺入单油精/水体系中,以研究此类混合物的相和电化学行为,为氧化还原活性液晶材料的开发提供了有价值的数据。这项研究可能导致材料科学的进步,特别是在响应性或智能材料的创造方面 (Barauskas 等人,2003 年)。
细胞色素 P450 依赖性代谢
克隆和表征参与植物中脂肪酸氢过氧化物代谢的酶,例如烯丙基氧化物合酶(AOS)和脂肪酸氢过氧化物裂解酶(HPL),提供了对植物特异性细胞色素 P450 的见解。这项研究对于理解植物中脂氧素的代谢途径及其在植物防御机制中的作用至关重要 (Howe 等人,2000 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[2-[(Z)-docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H120O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-40-43-46-49-52-55-58-64(67)70-61-62(60-69-63(66)57-54-51-48-45-42-39-36-27-24-21-18-15-12-9-6-3)71-65(68)59-56-53-50-47-44-41-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h25-29,36,62H,4-24,30-35,37-61H2,1-3H3/b28-25-,29-26-,36-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYBPSYMRMTJW-OBVJRCHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H120O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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